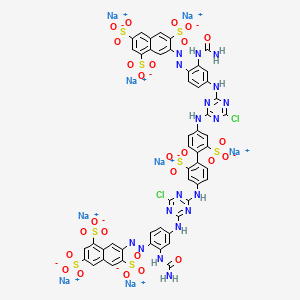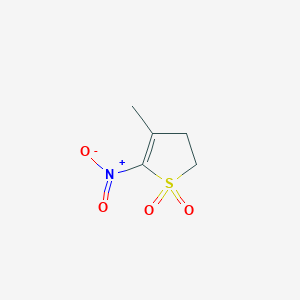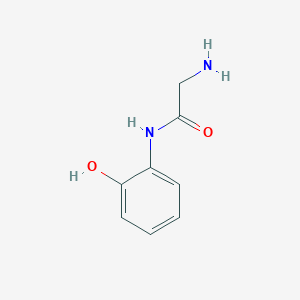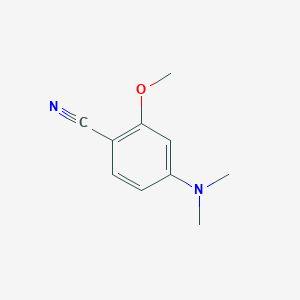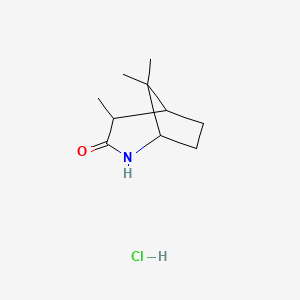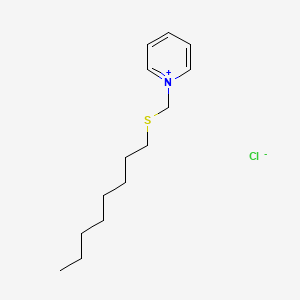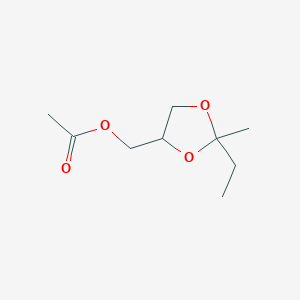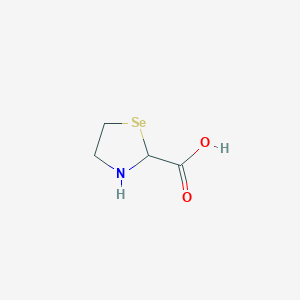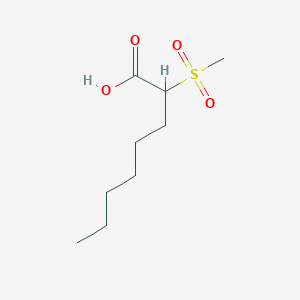![molecular formula C21H42N2O3 B14479491 Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- CAS No. 66161-56-6](/img/structure/B14479491.png)
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is a chemical compound with the molecular formula C21H42N2O2. It is known for its unique structure, which includes a tetradecanamide backbone linked to a morpholine ring through a propyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- typically involves the reaction of tetradecanoic acid with a morpholine derivative. The process generally includes the following steps:
Activation of Tetradecanoic Acid: This step involves converting tetradecanoic acid into an activated ester or acid chloride.
Amidation Reaction: The activated tetradecanoic acid is then reacted with N-(3-aminopropyl)morpholine to form the desired amide linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amides.
科学研究应用
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and the amide linkage play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
N-[3-(4-Morpholinyl)propyl]tetradecanamide: Similar structure but without the oxido group.
N-[3-(4-Oxido-4-morpholinyl)propyl]dodecanamide: Similar structure with a shorter alkyl chain.
Uniqueness
Tetradecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]- is unique due to the presence of the oxido group on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .
属性
CAS 编号 |
66161-56-6 |
|---|---|
分子式 |
C21H42N2O3 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
N-[3-(4-oxidomorpholin-4-ium-4-yl)propyl]tetradecanamide |
InChI |
InChI=1S/C21H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(24)22-15-13-16-23(25)17-19-26-20-18-23/h2-20H2,1H3,(H,22,24) |
InChI 键 |
STYCFTQPURZRQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+]1(CCOCC1)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




